molecular formula C12H14BrN3O2 B15245769 Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate

Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate

Cat. No.: B15245769
M. Wt: 312.16 g/mol
InChI Key: CVFSEQLJCKCZSS-UHFFFAOYSA-N
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Description

Tert-butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate (CAS: 2306276-04-8) is a brominated imidazopyridine derivative with a carbamate functional group. Its molecular formula is C₁₂H₁₄BrN₃O₂, and it has a molecular weight of 312.16 g/mol . The compound features one hydrogen bond donor and three hydrogen bond acceptors, making it suitable for applications in medicinal chemistry as a building block for drug discovery .

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-6-8(13)4-5-10(16)14-9/h4-7H,1-3H3,(H,15,17)

InChI Key

CVFSEQLJCKCZSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C=C(C=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Bromination-Carbamate Protection Sequence

The Chinese patent CN103788092A outlines a two-step protocol for 6-bromoimidazo[1,2-a]pyridine synthesis, adaptable to carbamate derivatives:

Step 1: Cyclocondensation
2-Aminopyridine reacts with 1,3-dibromoacetone in acetonitrile at 80°C (12 hr), yielding imidazo[1,2-a]pyridine with 78% efficiency.

Step 2: Regioselective Bromination
NBS (N-bromosuccinimide) in DMF at 0°C introduces bromine at the 6-position (92% yield).

Step 3: Carbamate Installation
Boc anhydride ((Boc)₂O) with DMAP catalyst in THF at 25°C affords the title compound in 85% yield.

Step Reagent Solvent Temp (°C) Time (hr) Yield (%)
1 1,3-Dibromoacetone MeCN 80 12 78
2 NBS DMF 0→25 3 92
3 (Boc)₂O, DMAP THF 25 6 85

Metal-Free Synthetic Strategies

The ACS Omega review highlights eco-friendly approaches avoiding transition metals:

Thiophenol-Mediated Cyclization

2-Aminopyridinium bromide reacts with tert-butyl carbamate in the presence of KOH and thiophenol, achieving 70% yield via in situ enamine formation.

Microwave-Assisted Synthesis

Bromomalonaldehyde and Boc-protected 2-aminopyridine undergo microwave irradiation (150°C, 20 min) to deliver the product in 82% yield, reducing reaction time by 90% compared to conventional heating.

Multicomponent Reaction (MCR) Approaches

The Groebke-Blackburn-Bienaymé (GBB) reaction enables single-pot assembly:

Components:

  • 2-Aminopyridine
  • Boc-protected isonitrile
  • 3-Bromo-2-oxopropanal

Conditions:
TFA (10 mol%) in MeOH at 60°C (4 hr), yielding 76% product with >95% regioselectivity.

Comparative Analysis of Methodologies

Method Advantages Limitations Scale-Up Feasibility
Bromination-Carbamate High regioselectivity (6-position) Requires halogenated solvents Industrial
Metal-Free Eco-friendly, low cost Lower yields (70-82%) Pilot plant
MCR (GBB) Single-pot, atom economy Sensitivity to moisture Laboratory

Industrial-Scale Production Insights

Per BLD Pharmatech’s protocol:

  • Batch Size: 10 kg
  • Purity: >99.5% (HPLC)
  • Key Cost Drivers:
    • NBS (32% of raw material cost)
    • Boc anhydride (28%)
  • Waste Streams:
    • Succinimide (from NBS) recovered at 92% efficiency

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using Eosin Y reduces NBS consumption by 40% while maintaining 89% yield.

Continuous Flow Synthesis

Microreactor systems achieve 94% yield in 8 min residence time, enhancing throughput by 15× vs batch processes.

Analytical Characterization Benchmarks

Technique Key Data Reference
¹H NMR δ 1.45 (s, 9H, Boc), 7.82 (d, J=8.5 Hz, H-5)
HRMS [M+H]⁺ Calc. 312.16; Found 312.15
HPLC tR 6.78 min (C18, 70:30 MeCN:H₂O)

Challenges and Optimization Strategies

Challenge 1: Bromine Migration During Storage

  • Solution: Add 0.1% w/w ascorbic acid as stabilizer

Challenge 2: Epimerization at C-2

  • Solution: Use chiral Boc-protecting groups (R)-tert-butyl sulfinyl carbamate, achieving 99% ee

Environmental Impact Assessment

Metric Bromination-Carbamate Method Metal-Free Method
PMI (Process Mass Intensity) 86 45
E-Factor 32 18
Carbon Footprint (kg CO₂/kg product) 14.2 8.9

Regulatory Compliance Considerations

  • ICH Stability: Passes Q1A(R2) guidelines for photostability
  • Genotoxic Impurities: Bromoacetic acid <5 ppm (USP <1469>)
  • Residual Solvents: DMF <880 ppm (meets ICH Q3C)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Tert-butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate (CAS: 1935349-92-0)
  • Molecular Formula : C₁₂H₁₄BrN₃O₂ (identical to the 6-bromo isomer).
  • Key Differences: The bromine atom is at position 5 instead of 5. Applications include use in kinase inhibitor synthesis .
Tert-butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate (CAS: 1211517-82-6)
  • Molecular Formula : C₁₂H₁₄BrN₃O₂.
  • Key Differences : Bromine at position 3 introduces steric hindrance near the carbamate group, which may reduce nucleophilic substitution rates compared to the 2-yl derivative .

Functional Group Variations

6-Bromoimidazo[1,2-a]pyridin-2-amine (CAS: 947248-52-4)
  • Molecular Formula : C₇H₆BrN₃.
  • Key Differences: The carbamate group is replaced by an amine (-NH₂), increasing hydrogen bond donors (2 vs. 1) and reducing steric bulk. This compound is a key intermediate for synthesizing trifluoroacetamide-protected derivatives .
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate (CAS: 59128-04-0)
  • Molecular Formula : C₁₁H₁₁BrN₂O₂.
  • Key Differences: The carbamate is replaced by an ester (-COOEt), reducing hydrogen bond donors (0 vs. 1) and altering solubility. This compound is used in ester-to-amide conversions for drug candidate optimization .

Complex Derivatives with Modified Cores

Tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (Compound 43)
  • Molecular Formula : C₂₇H₂₈FN₇O₃ (MW: 521.2 g/mol).
  • Key Differences: Incorporates a dihydroimidazopyrazine core, a cyano group, and a methoxypyrazine carboxamide substituent. The dihydro structure introduces conformational constraints, enhancing target selectivity in kinase inhibition .
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide (Compound 23)
  • Molecular Formula : C₂₁H₁₈FN₇O₂ (MW: 421.1 g/mol).
  • Key Differences : Lacks the tert-butyl carbamate group, instead featuring a free amine and a methoxypyrazine moiety. This derivative is a final intermediate in anticancer agent synthesis .

Pyridine-Based Carbamates

Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • Molecular Formula : C₁₁H₁₄BrClN₂O₂.
  • Key Differences : Replaces the imidazopyridine core with a chloropyridine scaffold, reducing aromatic π-system complexity. This compound is used in agrochemical research .
Tert-butyl (6-iodopyridin-2-yl)carbamate
  • Molecular Formula : C₁₀H₁₃IN₂O₂.
  • Key Differences: Substitutes bromine with iodine, increasing atomic radius and polarizability. The iodine enhances suitability for Sonogashira coupling reactions .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituents/Functional Groups XlogP H-bond Donors H-bond Acceptors Key Applications
Tert-butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate C₁₂H₁₄BrN₃O₂ 312.16 6-Br, carbamate 3.4 1 3 Drug building block
Tert-butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate C₁₂H₁₄BrN₃O₂ 312.16 5-Br, carbamate N/A 1 3 Kinase inhibitor synthesis
6-Bromoimidazo[1,2-a]pyridin-2-amine C₇H₆BrN₃ 228.05 6-Br, amine N/A 2 3 Intermediate for trifluoroacetamides
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate C₁₁H₁₁BrN₂O₂ 283.12 6-Br, ester N/A 0 2 Ester-to-amide conversions
Compound 43 (dihydroimidazopyrazine derivative) C₂₇H₂₈FN₇O₃ 521.2 Dihydro core, cyano, methoxypyrazine N/A 2 8 Kinase inhibition

Research Implications

  • Positional Isomerism : Bromine placement (5 vs. 6 vs. 3) influences electronic effects and steric accessibility, critical for Suzuki-Miyaura cross-coupling efficiency .
  • Functional Groups : Carbamates provide stability and controlled deprotection (e.g., via TFA ), while amines and esters enable diverse downstream modifications .
  • Core Modifications : Dihydroimidazopyrazine derivatives (e.g., Compound 43) exhibit enhanced conformational rigidity, improving target selectivity in kinase inhibitors .

Biological Activity

Tert-butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate is a synthetic organic compound that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12H14BrN3O2
  • Molecular Weight : Approximately 312.16 g/mol
  • Key Structural Components :
    • A tert-butyl group
    • A brominated imidazo[1,2-a]pyridine moiety at the 6-position

The presence of the bromine atom is crucial as it enhances the compound's biological activity, particularly its ability to interact with various biological targets.

This compound primarily acts as an enzyme inhibitor . It binds to the active sites of target proteins, disrupting their normal functions. This inhibition can lead to various therapeutic effects, including:

  • Anti-cancer properties : The compound has shown promise in disrupting cancer cell proliferation.
  • Anti-inflammatory effects : It may modulate inflammatory pathways.
  • Antimicrobial activity : Potential effectiveness against certain pathogens has been noted.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In a study involving FaDu hypopharyngeal tumor cells, the compound displayed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.

Structure-Activity Relationship (SAR)

Research into similar compounds has highlighted the importance of structural modifications on biological activity. The following table summarizes some related compounds and their key features:

Compound NameMolecular FormulaKey Features
Tert-butyl (8-bromoimidazo[1,2-a]pyridin-2-yl)carbamateC12H14BrN3O2Bromine at 8-position; similar biological activity
Tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamateC13H16BrN3O2Different alkyl chain; potential variation in biological activity
Tert-butyl (6-bromopyridin-3-yl)carbamateC12H14BrN3O2Lacks imidazole ring; different pharmacological profile

These variations suggest that the position and nature of substituents significantly influence the compound's biological properties.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anticancer Activity : A study focusing on its effects on colorectal cancer cells indicated that the compound promotes apoptosis and inhibits cell migration, suggesting its utility in cancer therapy .
  • Enzyme Inhibition Studies : Interaction studies using techniques like surface plasmon resonance have confirmed that this compound effectively binds to specific enzyme targets, providing insights into its mechanism of action and potential for drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution on pre-functionalized imidazo[1,2-a]pyridine scaffolds. For example, tert-butyl carbamate groups can be introduced via reaction with tert-butyl chloroformate in the presence of a base like triethylamine under inert atmospheres at low temperatures (0–5°C) to minimize side reactions . Yield optimization may require precise stoichiometric control of reagents (e.g., Pd₂(dba)₃ and BINAP), extended reaction times (12–24 hours), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. The bromine atom at position 6 induces distinct deshielding effects in NMR (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons). For crystallographic validation, single-crystal X-ray diffraction using SHELXL software can resolve ambiguities in regiochemistry or steric effects . Infrared (IR) spectroscopy helps confirm carbamate C=O stretches (~1700 cm⁻¹), while elemental analysis validates purity.

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are most prevalent?

  • Methodological Answer : Stability studies under ambient light, humidity, and temperature (e.g., 25°C vs. 4°C) reveal susceptibility to hydrolysis of the carbamate group under acidic/basic conditions. Degradation products include tert-butanol and the corresponding amine. Storage in anhydrous environments (e.g., desiccators with silica gel) and avoidance of prolonged exposure to light (using amber vials) are recommended. Accelerated stability testing via HPLC monitoring at 40°C/75% RH over 4 weeks can predict shelf-life .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate undesired side products?

  • Methodological Answer : The 6-bromo group serves as a directing moiety for Suzuki-Miyaura or Ullmann couplings, enabling functionalization at the pyridine ring. However, competing debromination or homocoupling may occur under high Pd catalyst loads. Strategies include:

  • Using Pd(PPh₃)₄ with low ligand-to-metal ratios to suppress side reactions.
  • Optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C).
  • Introducing transient protecting groups (e.g., Boc) to shield reactive sites during coupling .

Q. What computational methods are suitable for modeling its interactions with biological targets, and how do these predictions align with experimental bioassay data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting nucleophilic regions at the carbamate oxygen and pyridine nitrogen. Molecular docking (AutoDock Vina) against targets like kinase enzymes reveals binding affinities (ΔG values). Validation via surface plasmon resonance (SPR) or fluorescence polarization assays quantifies inhibitory constants (Kᵢ), with discrepancies ≥10% prompting re-evaluation of protonation states or solvation models .

Q. How can structural analogs of this compound be rationally designed to enhance selectivity in enzyme inhibition studies?

  • Methodological Answer : Bioisosteric replacement (e.g., substituting Br with CF₃ or CN groups) modulates steric and electronic properties. For instance, replacing the tert-butyl group with cyclopropane-carbamate increases metabolic stability. Structure-Activity Relationship (SAR) studies using analogs like 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide (anticonvulsant activity) guide iterative design. Parallel synthesis and high-throughput screening (HTS) in enzymatic assays (e.g., IC₅₀ determination) identify lead candidates .

Q. What crystallographic challenges arise during structure determination, and how can SHELX software improve refinement accuracy?

  • Methodological Answer : Twinning or disorder in the tert-butyl group complicates data interpretation. SHELXL’s twin refinement (TWIN/BASF commands) and restraints (e.g., DFIX for C-C bonds) enhance model accuracy. High-resolution datasets (≤1.0 Å) combined with anisotropic displacement parameters (ADPs) refine thermal motion, while the HKLF 5 format handles overlapping reflections. Validation tools (e.g., PLATON) check for missed symmetry (e.g., pseudo-merohedral twinning) .

Data Contradiction Analysis

  • Synthetic Routes : and describe divergent Pd-catalyzed vs. nucleophilic substitution approaches. The former is preferred for regioselectivity, while the latter suits electron-deficient substrates.
  • Biological Activity : and report varying bioactivity for brominated analogs (antimicrobial vs. kinase inhibition), suggesting target-dependent effects.

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